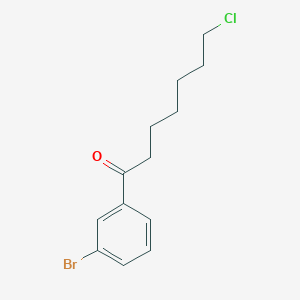

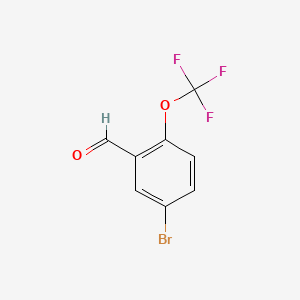

1-(3-Bromophenyl)-7-chloro-1-oxoheptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated organic compounds is often complex and requires multiple steps. For instance, the synthesis of enantiomerically pure diarylethanes involves a 7-step procedure starting from a ketone and involves resolution by crystallization of esters . Similarly, the synthesis of bromo- and chloro-substituted benzodiazepines and quinolines involves reactions with tosylates or the reaction of substituted phenyl compounds with diketones . These methods highlight the importance of careful selection of starting materials and reagents, as well as the control of reaction conditions to achieve the desired halogenation and molecular configuration.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the absolute configurations of enantiomers can be unambiguously determined using this technique . The crystal structure analysis can reveal how halogen atoms influence the overall conformation and assembly of molecules in the crystal lattice, as seen in the different molecular forms resulting from proton migration in benzodiazepine derivatives . The presence of halogen atoms can also lead to specific intermolecular interactions, such as halogen bonding, which can affect the crystal packing and stability .

Chemical Reactions Analysis

The reactivity of halogenated compounds can vary significantly depending on the nature and position of the halogen substituents. For instance, the presence of bromo and chloro groups on aromatic rings can influence the electrophilic and nucleophilic properties of the compound, affecting its participation in various chemical reactions. The papers provided do not detail specific reactions involving "1-(3-Bromophenyl)-7-chloro-1-oxoheptane," but they do discuss the reactivity of similar halogenated compounds, such as the formation of complexes and the impact of substituents on the reactivity of the central molecular fragment .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are closely related to their molecular structure. The presence of halogen atoms can affect the compound's melting and boiling points, solubility, density, and refractive index. For example, the crystal packing and hydrogen bonding patterns can influence the melting point of the compound . Additionally, the electronic effects of halogen substituents can impact the compound's chemical stability and reactivity. However, without specific data on "1-(3-Bromophenyl)-7-chloro-1-oxoheptane," we can only infer that its properties would be influenced by the presence of the bromo and chloro groups in a manner consistent with other halogenated compounds discussed in the papers .

Wissenschaftliche Forschungsanwendungen

Downstream Processing of Biologically Produced Chemicals

Research has focused on the recovery and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broth. The study discusses various separation technologies, emphasizing the need for improvements in yield, purity, and energy consumption. This suggests that compounds like "1-(3-Bromophenyl)-7-chloro-1-oxoheptane" could be studied for their roles in the synthesis or separation processes of similar chemicals (Zhi-Long Xiu & A. Zeng, 2008).

Synthesis and Applications of Phosphonic Acids

Phosphonic acids, due to their structural analogy with the phosphate moiety, find use in a variety of applications, including as bioactive compounds, in bone targeting, and in the design of materials. This indicates a research interest in exploring the synthesis and applications of complex organic compounds with specific functional groups, potentially including "1-(3-Bromophenyl)-7-chloro-1-oxoheptane" for similar applications (C. M. Sevrain et al., 2017).

Brominated Flame Retardants

The study on novel brominated flame retardants (NBFRs) reviews their occurrence and potential risks, highlighting the need for further research on their environmental fate and toxicity. Such studies point towards interest in understanding the environmental impact and applications of brominated organic compounds, which could extend to compounds like "1-(3-Bromophenyl)-7-chloro-1-oxoheptane" (E. A. Zuiderveen et al., 2020).

Electrochemical Technology with Room-Temperature Haloaluminate Ionic Liquids

A review on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) discusses their application in electroplating and energy storage. This suggests a potential area of research for the electrochemical properties or applications of "1-(3-Bromophenyl)-7-chloro-1-oxoheptane" in similar ionic liquid-based technologies (T. Tsuda, G. Stafford, & C. Hussey, 2017).

Wirkmechanismus

- The primary target of 1-(3-Bromophenyl)-7-chloro-1-oxoheptane is mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as c-Jun N-terminal kinase 3 (JNK3), is a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and stress responses.

Target of Action

Pharmacokinetics

Eigenschaften

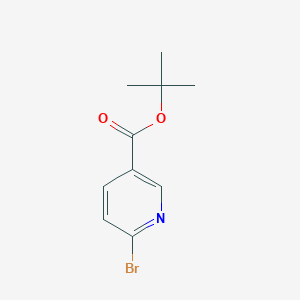

IUPAC Name |

1-(3-bromophenyl)-7-chloroheptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrClO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPUTIHPKDRYBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642207 |

Source

|

| Record name | 1-(3-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-7-chloro-1-oxoheptane | |

CAS RN |

898766-98-8 |

Source

|

| Record name | 1-(3-Bromophenyl)-7-chloroheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)